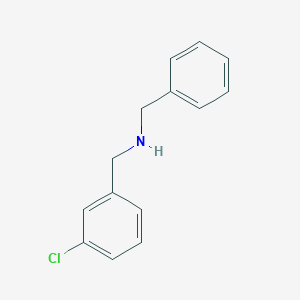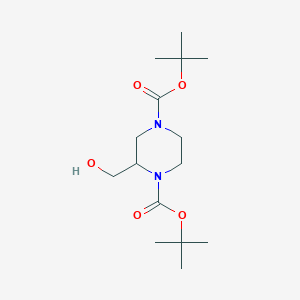![molecular formula C11H10N2OS B183861 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 16024-89-8](/img/structure/B183861.png)
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a thiazole ring fused with a quinazolinone ring system. This compound has shown promising results in scientific research applications, including its use as a potential drug candidate.
Wirkmechanismus
The mechanism of action of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is not yet fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes or the modulation of specific cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has shown anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a promising compound that has shown significant potential in scientific research applications. Its unique chemical structure and biological activities make it an interesting subject for further study, and it may hold promise as a potential drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-bromoacetophenone and thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer.
Eigenschaften
CAS-Nummer |
16024-89-8 |
|---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2OS/c1-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
NOFIPOCUDNMRNF-UHFFFAOYSA-N |
SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
Kanonische SMILES |
CC1CN2C(=O)C3=CC=CC=C3N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)




![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)